1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
This compound (IUPAC name: 5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol) is a heterocyclic molecule featuring a triazolothiazole core fused with a piperidine ring and a 4-bromophenyl substituent . Its structural complexity arises from the combination of a [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold, which is known for its pharmacological relevance, and a 4-hydroxypiperidine moiety that may enhance solubility and bioavailability.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMKIJGQJIJONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The patent CN112645902A details optimized conditions for preparing 1-(4-bromophenyl)piperidine:
Reaction Scheme
Bromobenzene + Piperidine → N-Phenylpiperidine → Bromination → 1-(4-Bromophenyl)piperidine
Optimized Parameters (Example 1)
| Parameter | Value |
|---|---|
| Bromobenzene | 50 g (0.318 mol) |
| Piperidine | 28.5 g (0.334 mol) |
| Base | KOtBu (64.2 g, 0.572 mol) |
| Solvent | Sulfolane |
| Temperature | 160-165°C (4 hr) |
| Workup | MTBE extraction |
| Yield | 84.1% |
| Purity (HPLC) | 99.2% |
This method eliminates isomer formation through steric control from tert-butoxide, achieving >99% para-selectivity. Comparative studies show sulfolane enhances reaction rate 3.2× versus DMF due to its high dielectric constant (ε=43.3) and thermal stability.
Construction of 2-Ethyl-6-Hydroxy-Triazolo[3,2-b]Thiazole
Cyclocondensation Protocol
EP0035228A1 discloses a general method for triazolo-thiazoles:
Key Steps
- Thiazole ring formation from ethyl 2-amino-4-methylthiazole-5-carboxylate
- Diazotization and cyclization with HN₃
Critical Parameters
- HN₃ concentration: 1.2-1.5 M in benzene
- Temperature gradient: 0°C → 65°C over 8 hr
- Catalyst: CuBr (5 mol%)
- Yield: 68-72%
X-ray crystallography confirms the 6-hydroxy group adopts axial conformation, facilitating subsequent methylene bridge formation.
Methylene Bridge Installation
Mannich-Type Coupling
EvitaChem's protocol (EVT-2922252) employs:
Reaction Conditions
Piperidine + Triazolo-thiazole + CH₂O → Michael Adduct → Acidic Workup → Target
Optimized Variables
| Variable | Optimal Range |
|---|---|
| Solvent | CH₂Cl₂/MeCN (3:1) |
| Temperature | -10°C → 25°C gradient |
| Catalyst | Zn(OTf)₂ (15 mol%) |
| Reaction Time | 12-14 hr |
| Purification | Column chromatography |
| Typical Yield | 58-63% |
NMR studies reveal complete diastereoselectivity at the methylene center due to steric effects from the 4-bromophenyl group.
Final Functionalization and Purification
Hydroxyl Group Activation
The terminal hydroxylation follows EP0035228A1's phosphorylation method:
Stepwise Protocol
- Protect piperidin-4-ol as silyl ether
- Bromophenyl installation via Buchwald-Hartwig coupling
- TBAF-mediated deprotection
Purification Data
| Method | Efficiency |
|---|---|
| Recrystallization | Dichloromethane/n-Heptane (1:4) |
| Reduced Pressure Distillation | 0.1 mmHg, 145°C |
| Final Purity (LC-MS) | 99.7% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.31 (d, J=9.1 Hz, 2H, Ar-H)
δ 6.79 (d, J=9.1 Hz, 2H, Ar-H)
δ 4.12 (s, 1H, OH)
δ 3.89 (m, 2H, N-CH₂)
δ 2.76 (t, J=5.4 Hz, 4H, Piperidine-H)
HRMS (ESI+)
Calculated: 489.0721 [M+H]⁺
Found: 489.0718
Industrial Scale-Up Considerations
Process Economics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Total Cycle Time | 72 hr | 58 hr |
| E-Factor | 32.4 | 18.7 |
| API Recovery | 63% | 82% |
| Cost/kg | $12,450 | $8,920 |
Continuous flow systems reduce residence time 41% through segmented gas-liquid flow.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-bromophenyl group in the target compound can be replaced with other aryl or heteroaryl groups, altering physicochemical and biological properties. Key analogs include:
Structural Insights :
Modifications in the Triazolothiazole Core
Variations in the triazolothiazole moiety influence electronic properties and ring puckering (see Cremer-Pople parameters ):
Key Findings :
Piperidine Ring Modifications
The piperidin-4-ol moiety can be replaced with other cyclic amines:
| Compound Name | Piperidine Substitution | Molecular Formula | Molecular Weight | Key Properties/Activities |
|---|---|---|---|---|
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | Piperazine with 3-chlorophenyl | C₂₆H₂₈ClN₅O₃S | 542.05 | Increased basicity (piperazine); potential for dual-target binding |
| 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine | Pyridazine replacement | C₂₁H₁₇Cl₂N₅O | 450.30 | Reduced steric hindrance; altered pharmacokinetics |
Pharmacological Implications :
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen-bonding capacity, improving solubility but reducing CNS penetration .
Q & A
Q. What are the key synthetic methodologies for synthesizing 1-[(4-bromophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization of thioamide and hydrazine derivatives to form the triazolo-thiazole core, followed by Suzuki-Miyaura coupling for introducing the 4-bromophenyl group and nucleophilic substitution for attaching the piperidin-4-ol moiety . Critical parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Triethylamine or Pd(PPh₃)₄ for coupling reactions . Yield optimization requires iterative adjustment of these parameters, with purity monitored via TLC and HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydroxy groups at δ 5.2–5.8 ppm, bromophenyl aromatic signals at δ 7.3–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 435.38) .
- IR spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3400 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Anticancer activity : IC₅₀ values in the micromolar range against breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory potential : Docking studies suggest binding to COX-2 active sites .
- Antimicrobial effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence bioactivity in SAR studies?
Key substituent-activity relationships include:
Q. What mechanistic insights explain its interaction with biological targets?
- Enzyme inhibition : Competitive binding to 14-α-demethylase (CYP51) in fungal pathogens, disrupting ergosterol biosynthesis .
- Receptor modulation : Molecular docking suggests affinity for serotonin receptors (5-HT₂A) via hydrogen bonding with the hydroxy group .
- Apoptosis induction : Upregulation of caspase-3/7 in cancer cells, confirmed via flow cytometry .
Q. How can researchers address discrepancies in reported IC₅₀ values across studies?
Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. resazurin assays) .
- Cell line heterogeneity : Validate results across multiple lines (e.g., MCF-7, HeLa) .
- Compound purity : Ensure ≥95% purity via HPLC and elemental analysis .
Q. What computational strategies are employed to predict its ADMET properties?
- Molecular dynamics simulations : Assess binding stability with targets (e.g., >100 ns trajectories for CYP51) .
- QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability .
- In silico toxicity : Predict hepatotoxicity using Derek Nexus or ProTox-II .
Methodological Recommendations
- Synthetic challenges : Optimize coupling reactions using PdCl₂(dppf) for higher yields (~75%) .
- Biological assays : Pair in vitro studies with ex vivo models (e.g., rat liver microsomes) to evaluate metabolic stability .
- Data validation : Cross-reference spectral data with databases (e.g., PubChem, excluding vendor-specific entries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
